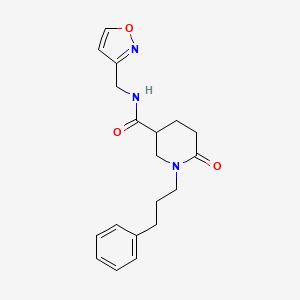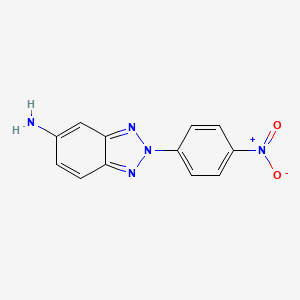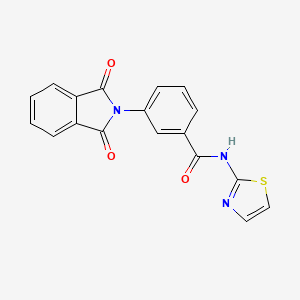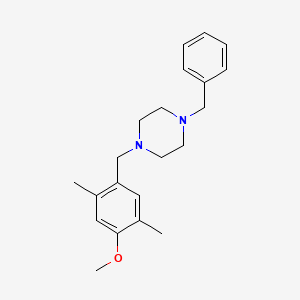
N-(3-isoxazolylmethyl)-6-oxo-1-(3-phenylpropyl)-3-piperidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Introduction :
- This compound is a part of a class of chemicals known for specific structural features and potential biological activities, such as interactions with certain receptors or enzymes.
Synthesis Analysis :
- Research into similar compounds shows that synthesis often involves complex reactions like reductive ring opening, intramolecular rearrangements, or tandem reactions. For example, Singh et al. (2017) detailed the synthesis of a related compound involving reductive NO bond cleavage and tandem intramolecular rearrangements (Singh, Gupta, Gupta, & Ishar, 2017).
Molecular Structure Analysis :
- The molecular structure of such compounds is characterized by specific functional groups and ring systems, which are key to their biological activities. These structures can be analyzed using techniques like X-ray crystallography, as seen in the work of Wang et al. (1995), who analyzed similar compounds (Wang, Zhu, Jin, Chen, Chen, Ji, & Chi, 1995).
Chemical Reactions and Properties :
- Chemical reactions involving this compound likely include interactions with various reagents, leading to the formation of new derivatives or structural changes. The compound's reactivity can be influenced by its functional groups and molecular configuration.
Physical Properties Analysis :
- Physical properties like melting point, solubility, and crystal structure are crucial for understanding the compound's behavior in different environments. These properties can be influenced by the molecular structure and the presence of specific functional groups.
Chemical Properties Analysis :
- The chemical properties, including reactivity, stability, and interactions with other molecules, are shaped by the compound's functional groups and overall molecular architecture. This aspect is vital for predicting its behavior in biological systems or chemical processes.
properties
IUPAC Name |
N-(1,2-oxazol-3-ylmethyl)-6-oxo-1-(3-phenylpropyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c23-18-9-8-16(19(24)20-13-17-10-12-25-21-17)14-22(18)11-4-7-15-5-2-1-3-6-15/h1-3,5-6,10,12,16H,4,7-9,11,13-14H2,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSIUBKYICSLURC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(CC1C(=O)NCC2=NOC=C2)CCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4aR*,7aS*)-1-(cyclopropylmethyl)-4-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5655496.png)
![1,3-dimethyl-7-[3-(4-methyl-1-piperazinyl)propyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5655503.png)



![N-methyl-4-piperidin-3-yl-N-[3-(1H-tetrazol-5-yl)benzyl]benzamide](/img/structure/B5655542.png)


![5-{1-butyl-3-[2-(methylthio)ethyl]-1H-1,2,4-triazol-5-yl}-2-methylpyrimidine](/img/structure/B5655571.png)
![4-[(3-chloro-4-fluoro-1-benzothien-2-yl)carbonyl]-2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepane](/img/structure/B5655573.png)

![9-[(1-isopropyl-1H-pyrrol-2-yl)carbonyl]-2-(pyridin-3-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5655586.png)
![2-butyl-N-[(3,5-dimethylisoxazol-4-yl)methyl]-N-methyl-1,3-benzoxazole-5-carboxamide](/img/structure/B5655593.png)